Ethyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylate Ethyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1095823-50-9
VCID: VC3298874
InChI: InChI=1S/C16H18N2O4S/c1-3-21-15(19)13-9-17-14(23-13)11(2)18-16(20)22-10-12-7-5-4-6-8-12/h4-9,11H,3,10H2,1-2H3,(H,18,20)
SMILES: CCOC(=O)C1=CN=C(S1)C(C)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C16H18N2O4S
Molecular Weight: 334.4 g/mol

Ethyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylate

CAS No.: 1095823-50-9

Cat. No.: VC3298874

Molecular Formula: C16H18N2O4S

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylate - 1095823-50-9

Specification

CAS No. 1095823-50-9
Molecular Formula C16H18N2O4S
Molecular Weight 334.4 g/mol
IUPAC Name ethyl 2-[1-(phenylmethoxycarbonylamino)ethyl]-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C16H18N2O4S/c1-3-21-15(19)13-9-17-14(23-13)11(2)18-16(20)22-10-12-7-5-4-6-8-12/h4-9,11H,3,10H2,1-2H3,(H,18,20)
Standard InChI Key ADGZDHIWCIMILZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C(S1)C(C)NC(=O)OCC2=CC=CC=C2
Canonical SMILES CCOC(=O)C1=CN=C(S1)C(C)NC(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structure

Ethyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylate (CAS No.: 1095823-50-9) is a sophisticated organic molecule belonging to the thiazole class of heterocycles. This compound features multiple functional groups that contribute to its chemical versatility and biological potential. The molecular structure contains a thiazole ring as its core, featuring a benzyloxycarbonyl (Cbz) protecting group on an amino function, and an ethyl ester group attached to the thiazole ring.

Physical and Chemical Properties

The compound possesses the following key properties:

PropertyValue
Molecular FormulaC16H18N2O4S
Molecular Weight334.4 g/mol
CAS Number1095823-50-9
Structural FeaturesThiazole ring, benzyloxycarbonyl (Cbz) group, ethyl ester
ClassificationHeterocyclic compound
Primary ApplicationsMedicinal chemistry, organic synthesis
Research StatusPreclinical research compound

The presence of the thiazole ring contributes to this compound's potential pharmacological activities, while the benzyloxycarbonyl group serves as a protecting group for the amino function, allowing for selective chemical transformations.

Synthesis Methodologies

The synthesis of Ethyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylate typically involves a multi-step synthetic approach that requires careful control of reaction conditions to ensure high yield and purity.

General Synthetic Route

A common synthetic pathway for this compound begins with the formation of the thiazole ring through cyclization of appropriate precursors. Following the formation of the core structure, the benzyloxycarbonyl group is introduced via acylation reactions, often utilizing benzyloxycarbonyl chloride or similar reagents under controlled conditions to ensure high yield and selectivity.

Synthetic MethodReagentsConditionsYield
NBS/Thiourea MethodEthyl 3-ethoxyacrylate, NBS, thioureaDioxane/water, 80°C, 1.5h66-70%
Potassium Sulfide MethodEthyl 3-ethoxyacrylate, urea, K2S, Cu powderTHF/water (6:1), 55°C, 1.5h, N2 atmosphere95.7%

These synthetic methods provide efficient routes to create the thiazole core structure, which can then be further functionalized to produce Ethyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylate .

Applications in Medicinal Chemistry

Ethyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylate holds significant interest in medicinal chemistry due to its structural features and potential biological activities.

Building Block in Drug Development

This compound serves as a valuable building block in the synthesis of more complex biologically active molecules. Its diverse functional groups provide multiple sites for chemical modifications, allowing for the creation of compound libraries for structure-activity relationship studies. The compound class is notably used as an intermediate in the synthesis of pharmaceuticals, including derivatives of the cancer drug dasatinib .

Chemical Reactivity and Transformations

The diverse functional groups present in Ethyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylate enable it to participate in various chemical transformations, making it a versatile intermediate in organic synthesis.

Characteristic Reactions

This compound can undergo several types of chemical reactions, including:

  • Hydrolysis of the ethyl ester to form the corresponding carboxylic acid

  • Amidation reactions to form amide derivatives

  • Deprotection of the benzyloxycarbonyl group to reveal the free amine

  • Functionalization of the thiazole ring through various substitution reactions

Common reagents for these transformations include hydrolyzing agents like sodium hydroxide or lithium hydroxide for ester hydrolysis, and various amines for amidation reactions.

Protecting Group Chemistry

The benzyloxycarbonyl (Cbz) group serves as a protecting group for the amine functionality, preventing unwanted side reactions during synthetic manipulations. This group can be selectively removed under specific conditions, including catalytic hydrogenation (H₂/Pd-C) or treatment with strong acids (HBr/AcOH), enabling further functionalization of the revealed amine group.

Structural Relationship with Similar Compounds

Understanding the relationship between Ethyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylate and structurally related compounds provides insights into its potential applications and chemical behavior.

Comparison with Related Thiazole Derivatives

CompoundStructural DifferencesPotential Applications
Ethyl 2-aminothiazole-5-carboxylateLacks chiral center and Cbz protectionPharmaceutical intermediate, dasatinib synthesis
Ethyl 2-amino-4-methylthiazole-5-carboxylateAdditional methyl group at position 4, no Cbz groupPharmaceutical research, heterocyclic chemistry
Ethyl 4-aminothiazole-5-carboxylateAmino group at position 4 instead of position 2Structural biology studies, medicinal chemistry

These structural analogs share the thiazole-carboxylate core but differ in substitution patterns, affecting their chemical reactivity and biological properties .

Current Research and Future Perspectives

Research on Ethyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylate and related compounds continues to evolve, with several promising directions for future investigations.

Research Trends

Current research interests involving this compound include:

  • Development of more efficient synthetic routes with improved stereoselectivity

  • Exploration of novel biological activities through targeted screening

  • Application as a building block in the synthesis of peptidomimetics

  • Structure-activity relationship studies to optimize biological properties

  • Investigation of metal-binding properties of the thiazole ring for catalysis applications

Analytical Characterization

The characterization of Ethyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)thiazole-5-carboxylate typically involves various analytical techniques to confirm its structure, purity, and properties.

Spectroscopic Analysis

Common analytical methods used for characterization include:

  • NMR spectroscopy (¹H and ¹³C) to confirm structure and stereochemistry

  • Mass spectrometry to determine molecular weight and fragmentation patterns

  • IR spectroscopy to identify functional groups

  • X-ray crystallography for detailed structural analysis

  • HPLC for purity determination

These techniques provide comprehensive characterization of the compound's structural features and physicochemical properties, essential for research applications.

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